2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide
CAS No.: 891134-77-3
Cat. No.: VC6737962
Molecular Formula: C15H14FN5O2S
Molecular Weight: 347.37
* For research use only. Not for human or veterinary use.
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide - 891134-77-3](/images/structure/VC6737962.png)
CAS No. | 891134-77-3 |
---|---|
Molecular Formula | C15H14FN5O2S |
Molecular Weight | 347.37 |
IUPAC Name | 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C15H14FN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23) |
Standard InChI Key | NZLYYDPBBJHZQA-UHFFFAOYSA-N |
SMILES | CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)NC1=O)C |
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule belonging to the class of triazolopyrimidines. It features a triazolo-pyrimidine core structure with a thioether linkage and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Biological Activity and Therapeutic Potential
While specific biological activity data for 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide is not available, compounds in this class are generally investigated for their potential as enzyme inhibitors or receptor modulators. They may interact with specific molecular targets, disrupting normal cellular processes to achieve therapeutic effects.
Comparison with Similar Compounds
Similar compounds, such as 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide and 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methylphenyl)acetamide, differ primarily in the substituents attached to the acetamide group. These structural variations can influence binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and therapeutic applications.
Data Table: Comparison of Similar Triazolopyrimidine Compounds
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume